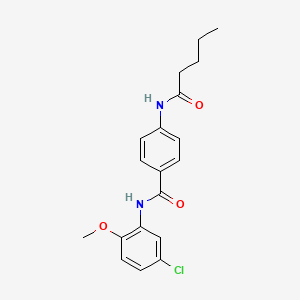
N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide, also known as CDPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. CDPA is a pyrimidine-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide is not fully understood. However, it has been proposed that N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide inhibits the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide has also been found to inhibit the activity of the hepatitis C virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide has also been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. In addition, N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide has been found to have a protective effect on liver cells, reducing the damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide is also stable and can be stored for long periods of time. However, N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide has some limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide is also sensitive to light and heat, which can cause degradation.
Orientations Futures
N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide has potential for further research in various fields. Some possible future directions include:
1. Studying the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide in more detail to better understand its anti-cancer and antiviral properties.
2. Investigating the potential of N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide as a therapeutic agent for various diseases, including cancer and viral infections.
3. Developing new synthesis methods for N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide to improve its yield and purity.
4. Studying the pharmacokinetics and pharmacodynamics of N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide to determine its optimal dosage and administration route.
5. Investigating the potential of N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide as a lead compound for the development of new drugs with similar properties.
Conclusion
In conclusion, N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide is a pyrimidine-based compound that has potential application in various fields of research. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide inhibits the growth of cancer cells and the hepatitis C virus by targeting enzymes involved in DNA replication and cell division. N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide has various biochemical and physiological effects, including the induction of apoptosis and the inhibition of inflammatory cytokines. Although N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide has some limitations, it has potential for further research in various fields.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide has been found to have potential application in various fields of research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been found to have antiviral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-9-6-12(16)4-5-13(9)18-14(20)8-19-11(3)7-10(2)17-15(19)21/h4-7H,8H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDDBXDSZCDCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-2-methylphenyl)-2-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-1-YL)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(phenoxyacetyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4844150.png)

![ethyl 4-methyl-2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4844169.png)
![N-(2,5-dimethylphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4844177.png)
![4-(4-methoxyphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B4844192.png)


![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4844207.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4844211.png)
![5-[(2-chlorophenoxy)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4844233.png)
![5-isopropyl-N'-(4-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4844238.png)
![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4844242.png)
![methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4844249.png)
